![molecular formula C17H22N6O2 B2637924 3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320419-11-0](/img/structure/B2637924.png)
3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazines, on the other hand, are organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of pyrimidines and piperazines can vary greatly depending on the specific compounds being synthesized . For example, one common method of synthesizing pyrimidines involves the reaction of β-dicarbonyl compounds with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines and piperazines is well-defined due to their aromaticity and ring structure . Pyrimidines have a planar ring structure, while piperazines have a puckered ring structure .Chemical Reactions Analysis
Pyrimidines and piperazines can undergo a variety of chemical reactions. For example, pyrimidines can be alkylated at the nitrogen positions, while piperazines can undergo reactions with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines and piperazines can vary greatly depending on the specific compounds. For example, pyrimidines are generally polar and have high melting points, while piperazines are generally nonpolar and have lower melting points .Scientific Research Applications
Chemical Synthesis and Modification
- Aminomethylation : The compound undergoes Mannich reactions to form aminomethyl-substituted pyrimidine derivatives, indicating its reactivity and potential for further chemical modification (Meshcheryakova, Kataev, & Munasipova, 2014).
Biological Activities
- Antimicrobial Properties : Derivatives of pyrimidin-2,4(1H,3H)-dione, such as the one , show potential as antimicrobials. One study reported moderate antimicrobial activity against various bacterial strains, including S. aureus and E. coli (Vlasov et al., 2022).
- Pharmacological Evaluation : Some compounds, including those derived from cyclopentathienopyrimidinediones, exhibit pharmacological properties like antagonist activity against 5-HT2A receptors (El-kerdawy et al., 2010).
Chemical Properties and Reactions
- Cyclocondensation Reactions : The compound can participate in cyclocondensation reactions, showcasing its versatility in creating diverse chemical structures (Tsuji & Ueda, 1971).
Antioxidant Activity
- Antioxidant Potential : Derivatives of pyrimidine-2,4(3H,5H)-dione, like the compound , have been synthesized and evaluated for antioxidant activity. The activity seems dependent on the structure of the substituent in the thioether fragment (Kononevich et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-18-13-5-3-4-12(13)16(19-11)23-8-6-22(7-9-23)14-10-15(24)21(2)17(25)20-14/h10H,3-9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKIGZGVTFXYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=CC(=O)N(C(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)
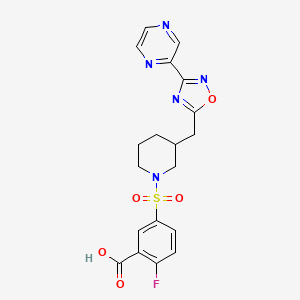

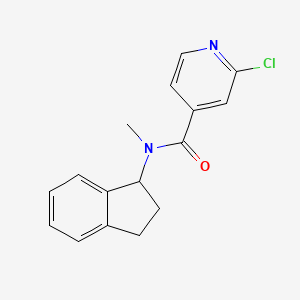
![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)
![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)
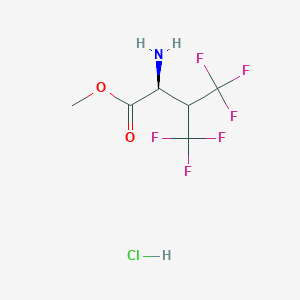
![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637856.png)
![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)

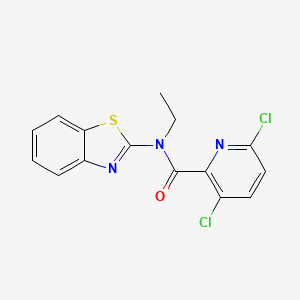
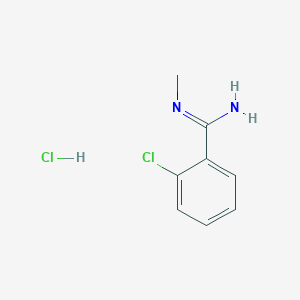
![2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637862.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2637864.png)